Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate
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Overview
Description
Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a hydroxy group, a carboxylate ester, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic ring may also play a role in binding to receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3,4-dimethoxyphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate
- Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-ethylpyrrole-3-carboxylate
Uniqueness
Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring and the presence of both hydroxy and ester functional groups
Properties
IUPAC Name |
methyl 1-(3,4-dimethylphenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-6-12(7-10(9)2)16-8-13(17)14(11(16)3)15(18)19-4/h5-8,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMBVVDHHFLLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C(=C2C)C(=O)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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